molecular formula C7H10N2O2S B13953388 N-methyl-1-(pyridin-2-yl)methanesulfonamide

N-methyl-1-(pyridin-2-yl)methanesulfonamide

Cat. No.: B13953388
M. Wt: 186.23 g/mol
InChI Key: KFDYPJWIPJXCSI-UHFFFAOYSA-N
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Description

N-methyl-1-(pyridin-2-yl)methanesulfonamide: is an organic compound with the molecular formula C₇H₁₀N₂O₂S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-(pyridin-2-yl)methanesulfonamide typically involves the reaction of pyridine-2-methanesulfonyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Pyridine-2-methanesulfonyl chloride+MethylamineThis compound\text{Pyridine-2-methanesulfonyl chloride} + \text{Methylamine} \rightarrow \text{this compound} Pyridine-2-methanesulfonyl chloride+Methylamine→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-methyl-1-(pyridin-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Chemistry: N-methyl-1-(pyridin-2-yl)methanesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it useful in the study of enzyme mechanisms and drug development.

Medicine: The compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and potential therapeutic uses, including as an antimicrobial or anticancer agent.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of N-methyl-1-(pyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-(pyridin-2-yl)methanesulfonamide
  • N-(3-aminomethyl-pyridin-2-yl)-N-methyl-methanesulfonamide

Comparison: N-methyl-1-(pyridin-2-yl)methanesulfonamide is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

N-methyl-1-pyridin-2-ylmethanesulfonamide

InChI

InChI=1S/C7H10N2O2S/c1-8-12(10,11)6-7-4-2-3-5-9-7/h2-5,8H,6H2,1H3

InChI Key

KFDYPJWIPJXCSI-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CC1=CC=CC=N1

Origin of Product

United States

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